molecular formula C10H8BrNO2 B1415602 Methyl 2-bromo-5-cyano-3-methylbenzoate CAS No. 1805102-22-0

Methyl 2-bromo-5-cyano-3-methylbenzoate

Cat. No.: B1415602
CAS No.: 1805102-22-0
M. Wt: 254.08 g/mol
InChI Key: FOKOWCZUXHTBHB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-3-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid and contains bromine, cyano, and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-cyano-3-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbenzoate, followed by the introduction of a cyano group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The cyano group can be introduced using a cyanating agent such as sodium cyanide or copper(I) cyanide under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-5-cyano-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-cyano-3-methylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is reduced to an amine through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Methyl 2-bromo-5-cyano-3-methylbenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)4-8(9(6)11)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKOWCZUXHTBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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